Structural Identity and Molecular Formula Differentiation Versus Isomeric Comparator SSI-4
Although the target compound and SSI-4 (CAS 1875084-68-6) share the identical molecular formula C19H21ClN4O3 (MW 388.85 g/mol), they are constitutional isomers with distinct atom connectivity and target profiles . The target compound features a 4-acetamidobenzamide core linked via –NH–(CH2)2–NH– to a 4-chlorobenzylurea, canonical SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl . In contrast, SSI-4 contains a 4-pyridinecarboxamide core with a piperidine–ether–chlorophenyl linkage, SMILES: N(C(=O)N1CCC(OC2=C(Cl)C=CC=C2)CC1)C3=CC(C(NC)=O)=CC=N3 . This constitutional isomerism has profound functional consequences: SSI-4 is a potent SCD1 inhibitor (IC50 = 1.9 nM) , whereas the target compound's biological profile, while not publicly disclosed with quantitative target engagement data, is consistent with the ureidobenzamide kinase-modulator pharmacophore described in the J. Med. Chem. lead discovery series [1]. The InChI Key RYGNFILSIRFHNA-UHFFFAOYSA-N serves as the definitive structural identifier for procurement verification, ensuring that researchers receive the intended isomer rather than an isobaric contaminant .
| Evidence Dimension | Constitutional isomerism – atom connectivity and three-dimensional pharmacophore arrangement |
|---|---|
| Target Compound Data | SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl; InChI Key: RYGNFILSIRFHNA-UHFFFAOYSA-N; MW 388.85; C19H21ClN4O3 |
| Comparator Or Baseline | SSI-4 (CAS 1875084-68-6): SMILES: N(C(=O)N1CCC(OC2=C(Cl)C=CC=C2)CC1)C3=CC(C(NC)=O)=CC=N3; InChI Key differs; MW 388.85; identical gross formula C19H21ClN4O3 |
| Quantified Difference | Constitutional isomer: distinct atom connectivity despite identical molecular formula and molecular weight. Different biological target: SCD1 (SSI-4, IC50 1.9 nM) vs. potential kinase/ureidobenzamide pharmacophore (target compound) [1]. |
| Conditions | Structural characterization by SMILES, InChI Key, molecular formula comparison. Target engagement data for comparator from in vitro enzymatic inhibition assay. Target compound class-level inference from J. Med. Chem. 2010 ureidobenzamide SAR series. |
Why This Matters
Procurement errors where an isobaric isomer is inadvertently supplied can lead to completely erroneous biological results; structural verification via InChI Key is a critical quality gate for compound management workflows.
- [1] Morwick T, Büttner FH, Cywin CL, Dahmann G, Hickey E, Jakes S, et al. Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase. J Med Chem. 2010;53(2):759-777. doi:10.1021/jm9014263. View Source
